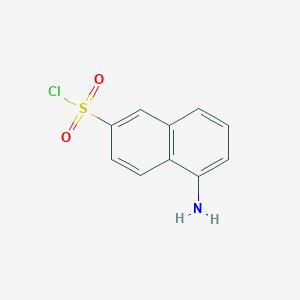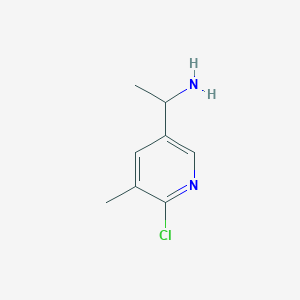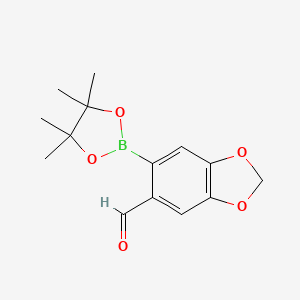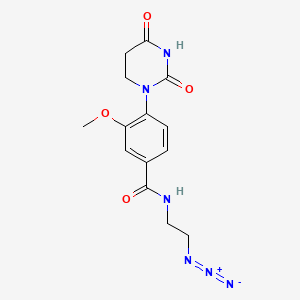
2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole ring, involved in enzyme catalysis and protein structure.
Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.
2-Amino-3-(1-methyl-1h-imidazol-5-yl)propanoic acid: A related compound with a methyl group on the imidazole ring, used in similar research contexts.
Uniqueness: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-amino-3-(2-propylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-8-11-4-5-12(8)6-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3,(H,13,14) |
InChI-Schlüssel |
MHTHAWKRJFYICD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=CN1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)

![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)

![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)


![Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)





